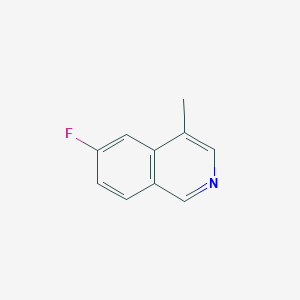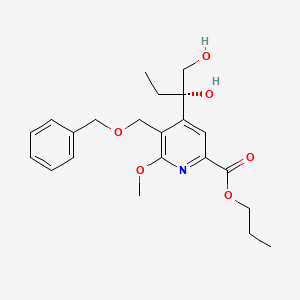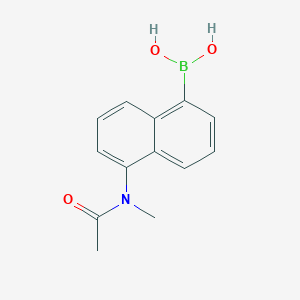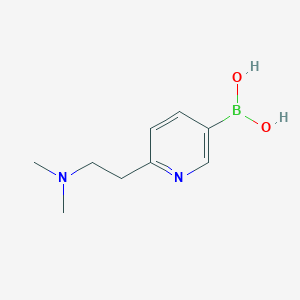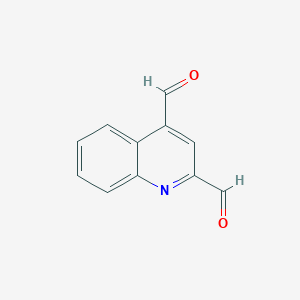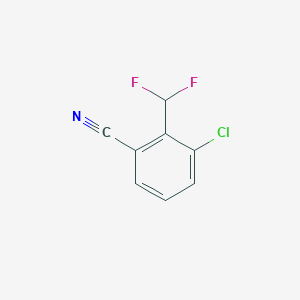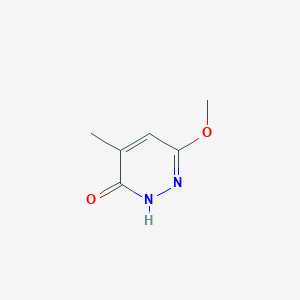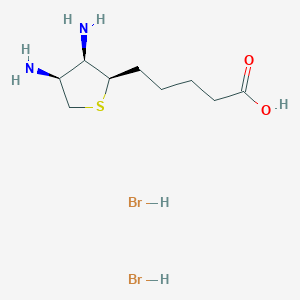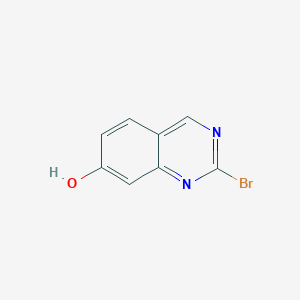
tert-Butyl (6-chloro-4-methoxypyridin-3-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (6-chloro-4-methoxypyridin-3-yl)carbamate: is a chemical compound with the molecular formula C11H15ClN2O3. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (6-chloro-4-methoxypyridin-3-yl)carbamate typically involves the reaction of 6-chloro-4-methoxypyridin-3-amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium bicarbonate. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired carbamate .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: tert-Butyl (6-chloro-4-methoxypyridin-3-yl)carbamate can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed:
- Substitution reactions typically yield derivatives where the chlorine atom is replaced by other functional groups.
- Oxidation and reduction reactions yield various oxidized or reduced forms of the compound .
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the development of new synthetic methodologies.
Biology and Medicine:
- Investigated for its potential as a pharmacological agent.
- Studied for its interactions with biological macromolecules.
Industry:
- Used in the production of agrochemicals and pharmaceuticals.
- Employed in the synthesis of specialty chemicals .
Mechanism of Action
The mechanism of action of tert-Butyl (6-chloro-4-methoxypyridin-3-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- tert-Butyl (6-methoxypyridin-3-yl)carbamate
- tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate
- tert-Butyl (2-chloropyridin-4-yl)carbamate
Comparison:
- tert-Butyl (6-methoxypyridin-3-yl)carbamate: Similar structure but lacks the chlorine atom, which can affect its reactivity and applications .
- tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate: Contains an iodine atom instead of a methoxy group, leading to different chemical properties and reactivity .
- tert-Butyl (2-chloropyridin-4-yl)carbamate: The position of the chlorine atom is different, which can influence its chemical behavior and applications .
Conclusion
tert-Butyl (6-chloro-4-methoxypyridin-3-yl)carbamate is a versatile compound with significant applications in various fields of scientific research. Its unique structure allows it to participate in a variety of chemical reactions, making it valuable in organic synthesis, biology, medicine, and industry.
Properties
Molecular Formula |
C11H15ClN2O3 |
|---|---|
Molecular Weight |
258.70 g/mol |
IUPAC Name |
tert-butyl N-(6-chloro-4-methoxypyridin-3-yl)carbamate |
InChI |
InChI=1S/C11H15ClN2O3/c1-11(2,3)17-10(15)14-7-6-13-9(12)5-8(7)16-4/h5-6H,1-4H3,(H,14,15) |
InChI Key |
OGSZDWRUHPLQEH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN=C(C=C1OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


